molecular formula C24H33N3O4 B315831 N-TERT-BUTYL-2-[2-METHOXY-4-({[4-(MORPHOLIN-4-YL)PHENYL]AMINO}METHYL)PHENOXY]ACETAMIDE

N-TERT-BUTYL-2-[2-METHOXY-4-({[4-(MORPHOLIN-4-YL)PHENYL]AMINO}METHYL)PHENOXY]ACETAMIDE

Cat. No.: B315831
M. Wt: 427.5 g/mol
InChI Key: XATCXJJEKQBDNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-TERT-BUTYL-2-[2-METHOXY-4-({[4-(MORPHOLIN-4-YL)PHENYL]AMINO}METHYL)PHENOXY]ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a methoxy group, and a morpholin-4-ylanilino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-TERT-BUTYL-2-[2-METHOXY-4-({[4-(MORPHOLIN-4-YL)PHENYL]AMINO}METHYL)PHENOXY]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the tert-butyl group: The tert-butyl group is introduced through a reaction involving tert-butyl chloride and an appropriate base.

    Methoxylation: The methoxy group is introduced via a methylation reaction using methanol and a suitable catalyst.

    Formation of the morpholin-4-ylanilino moiety: This step involves the reaction of aniline with morpholine in the presence of a coupling agent.

    Final coupling: The intermediate compounds are then coupled together using a suitable coupling reagent to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-TERT-BUTYL-2-[2-METHOXY-4-({[4-(MORPHOLIN-4-YL)PHENYL]AMINO}METHYL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy and morpholin-4-ylanilino moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as bromine or chlorine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-TERT-BUTYL-2-[2-METHOXY-4-({[4-(MORPHOLIN-4-YL)PHENYL]AMINO}METHYL)PHENOXY]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and medicinal chemistry.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-TERT-BUTYL-2-[2-METHOXY-4-({[4-(MORPHOLIN-4-YL)PHENYL]AMINO}METHYL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-2-[2-methoxy-4-[(2-phenylethylamino)methyl]phenoxy]acetamide
  • N-tert-butyl-2-[2-methoxy-4-[(methylamino)methyl]phenoxy]acetamide

Uniqueness

N-TERT-BUTYL-2-[2-METHOXY-4-({[4-(MORPHOLIN-4-YL)PHENYL]AMINO}METHYL)PHENOXY]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H33N3O4

Molecular Weight

427.5 g/mol

IUPAC Name

N-tert-butyl-2-[2-methoxy-4-[(4-morpholin-4-ylanilino)methyl]phenoxy]acetamide

InChI

InChI=1S/C24H33N3O4/c1-24(2,3)26-23(28)17-31-21-10-5-18(15-22(21)29-4)16-25-19-6-8-20(9-7-19)27-11-13-30-14-12-27/h5-10,15,25H,11-14,16-17H2,1-4H3,(H,26,28)

InChI Key

XATCXJJEKQBDNY-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNC2=CC=C(C=C2)N3CCOCC3)OC

Canonical SMILES

CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNC2=CC=C(C=C2)N3CCOCC3)OC

Origin of Product

United States

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